molecular formula C7H10Cl2N2 B596046 (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride CAS No. 1257535-41-3

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B596046
CAS No.: 1257535-41-3
M. Wt: 193.071
InChI Key: KCHDELNMWQMQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride
CAS Number: 1257535-41-3
Molecular Formula: C₇H₉ClN₂·HCl
Molecular Weight: 193.074 g/mol
Purity: >95%
Structural Features:

  • Pyridine ring substituted with: Chlorine at position 5 (electron-withdrawing group). Methyl group at position 3 (electron-donating group). Aminomethyl (-CH₂NH₂) group at position 2.
  • Hydrochloride salt form enhances solubility and stability.

Properties

IUPAC Name

(5-chloro-3-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHDELNMWQMQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694177
Record name 1-(5-Chloro-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-41-3
Record name 1-(5-Chloro-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

Reductive amination is a widely used method for introducing amine groups into pyridine scaffolds. For (5-chloro-3-methylpyridin-2-yl)methanamine hydrochloride, the process involves:

  • Starting Material : 5-Chloro-3-methylpyridine-2-carbaldehyde.
  • Reagents : Ammonium chloride (NH₄Cl) and sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Reaction : The aldehyde undergoes condensation with ammonia, followed by reduction to form the primary amine.
  • Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Data Table 1: Reductive Amination Conditions

Parameter Value/Detail
Temperature 25–30°C
Reaction Time 12–24 hours
Yield 68–72%
Purity (HPLC) >98%

This method is favored for its simplicity but requires careful pH control to avoid over-reduction.

Nucleophilic Substitution Route

Nucleophilic substitution leverages halogenated pyridines as precursors:

  • Starting Material : 2-Chloromethyl-5-chloro-3-methylpyridine.
  • Reagents : Aqueous ammonia (NH₃) in tetrahydrofuran (THF).
  • Mechanism : The chloromethyl group at position 2 is displaced by ammonia, forming the methanamine moiety.

Data Table 2: Substitution Reaction Parameters

Parameter Value/Detail
Temperature 80–100°C
Pressure 2–3 atm
Yield 60–65%
Byproducts Di-aminated derivatives

This route is limited by competing side reactions but benefits from readily available starting materials.

Catalytic Hydrogenation Method

Catalytic hydrogenation reduces nitrile intermediates to amines:

  • Starting Material : 5-Chloro-3-methylpyridine-2-carbonitrile.
  • Catalyst : Palladium on carbon (Pd/C, 5% w/w).
  • Conditions : H₂ gas at 50 psi, ethanol solvent.
  • Outcome : The nitrile group is reduced to a primary amine, followed by HCl salt formation.

Data Table 3: Hydrogenation Efficiency

Parameter Value/Detail
H₂ Pressure 50 psi
Reaction Time 6–8 hours
Yield 75–80%
Catalyst Reusability 3–4 cycles

This method achieves higher yields but requires specialized equipment for hydrogen handling.

Industrial Production Techniques

Large-Scale Reductive Amination

Industrial processes optimize reductive amination for throughput:

  • Reactors : Stirred-tank reactors (1,000–5,000 L capacity).
  • Solvent Recovery : Methanol is distilled and reused, reducing waste.
  • Purity Control : Crystallization from ethanol/water mixtures achieves ≥95% purity.

Data Table 4: Industrial vs. Laboratory Yields

Metric Laboratory Industrial
Yield 68–72% 85–90%
Purity >98% 95–97%
Batch Cycle Time 24 hours 8–12 hours

Continuous Flow Synthesis

Continuous flow systems enhance efficiency:

  • Setup : Two-step flow reactor (amination followed by salt formation).
  • Advantages :
    • 20–30% higher productivity compared to batch processes.
    • Real-time monitoring via in-line HPLC.

Data Table 5: Flow Synthesis Performance

Parameter Value/Detail
Residence Time 30–45 minutes
Annual Output 10–15 metric tons
Solvent Consumption Reduced by 40%

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Optimal Temperature : 60–70°C for amination; higher temperatures accelerate byproduct formation.
  • Solvent Selection : Ethanol outperforms THF in reducing side reactions (5% vs. 15% impurities).

Catalysts and Reagents

  • Alternative Catalysts : Raney nickel reduces costs but lowers yield (65–70%).
  • Ammonia Equivalents : Using ammonium acetate increases safety but requires longer reaction times.

Analytical Characterization

  • NMR : δ 2.35 (s, 3H, CH₃), δ 4.10 (s, 2H, CH₂NH₂), δ 8.25 (s, 1H, pyridine-H).
  • HPLC : Retention time 6.8 minutes (C18 column, 70:30 water:acetonitrile).

Comparative Analysis of Synthesis Routes

Method Yield Purity Scalability
Reductive Amination 70% >98% Moderate
Nucleophilic Substitution 63% 95% High
Catalytic Hydrogenation 78% 97% Low

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyridine Ring

Halogen Substituent Differences
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride 1257535-41-3 C₇H₉ClN₂·HCl Cl (5), CH₃ (3), NH₂CH₂ (2) 193.07 High solubility; drug intermediate
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride 1257535-42-4 C₇H₉BrN₂·HCl Br (5), CH₃ (3), NH₂CH₂ (2) 237.52 Increased lipophilicity; agrochemicals
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride 1416714-11-8 C₆H₅ClFN₂·HCl Cl (3), F (5), NH₂CH₂ (2) 185.03 Enhanced reactivity; API synthesis

Key Observations :

  • Bromine vs.
  • Fluorine vs. Chlorine : Fluorine’s electronegativity alters electronic distribution, affecting binding affinity in target proteins .
Positional Isomerism
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride 1432754-65-8 C₇H₉ClN₂·HCl Cl (2), CH₃ (5), NH₂CH₂ (3) 193.07 Altered steric effects; kinase inhibitors
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride 1257535-53-7 C₇H₉ClN₂·HCl Cl (6), CH₃ (5), NH₂CH₂ (3) 193.07 Reduced solubility; research chemical

Key Observations :

  • Positional changes (e.g., Cl at position 2 vs. 5) significantly alter steric and electronic interactions, impacting biological activity .

Heterocyclic Core Modifications

Compound Name CAS Number Molecular Formula Core Structure Molecular Weight (g/mol) Key Properties/Applications
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 690632-35-0 C₁₀H₉ClN₂S·HCl Thiazole ring 261.17 Antibacterial agents
(3-Chloropyrazin-2-yl)methanamine hydrochloride N/A C₅H₅ClN₃·HCl Pyrazine ring 182.03 Antiviral intermediates

Key Observations :

  • Thiazole and pyrazine cores introduce different electronic environments, influencing target selectivity (e.g., thiazoles for antimicrobials) .

Salt Form and Stereochemistry

Compound Name CAS Number Molecular Formula Salt Form Molecular Weight (g/mol) Key Properties/Applications
(5-Chloropyridin-2-yl)methanamine dihydrochloride 1257535-54-8 C₆H₇ClN₂·2HCl Dihydrochloride 213.49 Higher solubility; preclinical studies
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride N/A C₇H₁₀FCl₂N₂ Dihydrochloride 229.08 Chiral specificity; asymmetric synthesis

Key Observations :

  • Dihydrochloride salts improve aqueous solubility but may require higher purity for pharmaceutical use .
  • Stereochemistry (e.g., R-configuration) enhances enantioselectivity in drug design .

Research and Market Trends

  • Pharmaceutical Demand : (5-Chloro-3-methylpyridin-2-yl)methanamine HCl is prioritized for kinase inhibitor synthesis, while brominated analogs are explored in agrochemicals .
  • Market Growth : The (3-Chloropyrazin-2-yl)methanamine HCl market is projected to grow at 6.2% CAGR (2023–2032), driven by antiviral R&D .

Biological Activity

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and methyl groups, which significantly influence its reactivity and biological interactions. The presence of these substituents allows for specific interactions with biological targets, enhancing its potential as a drug candidate.

The mechanism of action for this compound involves its role as a ligand that binds to various receptors and enzymes. This binding can modulate enzymatic activity and influence cellular pathways, leading to various biological effects. For instance, it has been shown to interact with mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in cancer biology .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiproliferative Activity

Recent studies have demonstrated that derivatives of (5-Chloro-3-methylpyridin-2-yl)methanamine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold showed GI50 values ranging from 29 nM to 78 nM, indicating potent inhibitory effects on cell growth .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It displayed selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells. The mechanism appears to involve disruption of chlamydial replication processes .

In Vitro Toxicity Studies

Toxicity assessments indicate that this compound is relatively non-toxic to human cells at effective concentrations. In vitro studies using the MTT assay showed that the compound did not adversely affect cell viability at concentrations that exerted antiproliferative effects on cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences in biological activity among selected compounds:

Compound NameGI50 (nM)Antimicrobial ActivityToxicity Level
This compound29 - 78Selective for ChlamydiaLow
(5-Fluoropyridin-3-yl)methanamine hydrochloride50 - 90Moderate against Gram-positive bacteriaModerate
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride40 - 85Limited activityLow

This table highlights the superior antiproliferative activity of (5-Chloro-3-methylpyridin-2-yl)methanamine compared to its analogs, as well as its selective antimicrobial properties.

Case Studies and Research Findings

  • Antiproliferative Studies : In a recent study, derivatives based on this compound were tested against several cancer cell lines. The results indicated that specific substitutions on the pyridine ring could enhance antiproliferative activity significantly, showcasing the importance of structure-activity relationships in drug design .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial potential of this compound revealed its effectiveness against Chlamydia, suggesting pathways for future antibiotic development targeting resistant strains .
  • Toxicological Evaluation : Comprehensive toxicity studies have shown that the compound exhibits low toxicity profiles in human cell lines, making it a promising candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (5-chloro-3-methylpyridin-2-yl)methanamine hydrochloride, and how is purity optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of halogenated pyridine precursors. For example, halogenated pyridine derivatives (e.g., 5-chloro-3-methylpyridine-2-carbonitrile) may undergo reduction with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine, followed by HCl salt formation. Purity (>95%) is ensured via recrystallization in ethanol/water mixtures or column chromatography using silica gel with dichloromethane/methanol gradients . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

  • Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Pyridine ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.
  • Mass spectrometry (MS) : A molecular ion peak at m/z 174.6 (free base) and HCl adducts (e.g., m/z 210.6) validate molecular weight.
  • FT-IR : N-H stretches (~3300 cm<sup>−1</sup>) and C-Cl vibrations (~650 cm<sup>−1</sup>) are diagnostic .

Q. How does the hydrochloride salt form influence solubility and stability?

  • Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions. Stability studies recommend storage at 2–8°C under anhydrous conditions to prevent hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing halogenated pyridine derivatives of this compound?

  • Answer : Optimize solvent polarity (e.g., DMF for SNAr reactions) and temperature (60–80°C for 12–24 hours). Catalytic additives like KI (for Finkelstein reactions) or phase-transfer catalysts (e.g., TBAB) improve halogen exchange efficiency. Yields >70% are achievable with strict anhydrous conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize protocols:

  • Use MIC (minimum inhibitory concentration) assays with S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • Validate cytotoxicity via mammalian cell lines (e.g., HEK-293) to rule out non-specific effects .

Q. How do substituent effects (e.g., Cl vs. Br at position 5) modulate receptor binding affinity?

  • Answer : Chlorine’s electronegativity enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms). Comparative molecular docking (AutoDock Vina) shows ΔG values for Cl-substituted analogs are −8.2 kcal/mol vs. −7.5 kcal/mol for Br analogs, suggesting tighter binding .

Methodological Challenges and Solutions

Q. How to address poor solubility in non-polar solvents during coupling reactions?

  • Answer : Use polar aprotic solvents (e.g., DMSO, DMF) or ionic liquids. For Suzuki-Miyaura couplings, employ Pd(OAc)2/XPhos catalysts with microwave-assisted heating (100°C, 30 min) to enhance reactivity .

Q. What analytical techniques quantify trace impurities in bulk synthesis?

  • Answer :

  • HPLC-UV/ELS : C18 column, 0.1% TFA in acetonitrile/water, detects impurities <0.1%.
  • LC-MS/MS : Identifies side products (e.g., dechlorinated byproducts at m/z 158.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.